12-phenyl-3-[4-(propan-2-yl)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-phenyl-3-[4-(propan-2-yl)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones This compound is characterized by its unique structure, which includes a benzimidazole fused with a quinazoline ring system, substituted with phenyl and isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-phenyl-3-[4-(propan-2-yl)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Quinazoline Ring Formation: The benzimidazole intermediate is then reacted with an appropriate aldehyde or ketone to form the quinazoline ring system.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
12-phenyl-3-[4-(propan-2-yl)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and isopropylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazoquinazolinone derivatives.
Substitution: Formation of various substituted benzimidazoquinazolinone derivatives.
Scientific Research Applications
12-phenyl-3-[4-(propan-2-yl)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 12-phenyl-3-[4-(propan-2-yl)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(4-isopropylphenyl)benzimidazole.
Quinazoline Derivatives: Compounds like 4-phenylquinazoline and 4-(4-isopropylphenyl)quinazoline.
Uniqueness
12-phenyl-3-[4-(propan-2-yl)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its fused ring system combining benzimidazole and quinazoline moieties, along with its specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H27N3O |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
12-phenyl-3-(4-propan-2-ylphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C29H27N3O/c1-18(2)19-12-14-20(15-13-19)22-16-24-27(26(33)17-22)28(21-8-4-3-5-9-21)32-25-11-7-6-10-23(25)30-29(32)31-24/h3-15,18,22,28H,16-17H2,1-2H3,(H,30,31) |
InChI Key |
ACPGPSJEZKUOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=CC=C6)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.